Purvalanol A vs. Roscovitine: 82.5-Fold Higher Potency Against CDK1/Cyclin B
Purvalanol A demonstrates significantly greater potency against CDK1/cyclin B compared to the related purine CDK inhibitor, roscovitine. In a direct enzymatic assay, purvalanol A inhibited CDK1/cyclin B with an IC50 of 4 nM, whereas roscovitine exhibited an IC50 of 330 nM [1]. This represents an 82.5-fold increase in potency for purvalanol A.
| Evidence Dimension | CDK1/cyclin B Inhibition |
|---|---|
| Target Compound Data | IC50 = 4 nM |
| Comparator Or Baseline | Roscovitine (IC50 = 330 nM) |
| Quantified Difference | 82.5-fold more potent |
| Conditions | Enzymatic kinase assay |
Why This Matters
This substantial difference in potency dictates that lower concentrations of purvalanol A are required to achieve equivalent CDK1 inhibition, reducing the risk of off-target effects at higher doses.
- [1] Jorda R, Havlíček L, McNae IW, Walkinshaw MD, Voller J, Sturc A, Navrátilová J, Kuzma M, Mistrík M, Bártek J, Strnad M, Kryštof V. How selective are pharmacological inhibitors of cell-cycle-regulating cyclin-dependent kinases? J Med Chem. 2018 Oct 25;61(20):9105-9120. View Source
